molecular formula C13H18ClN3 B1326473 N4-Isobutylquinoline-3,4-diamine hydrochloride CAS No. 935521-01-0

N4-Isobutylquinoline-3,4-diamine hydrochloride

Cat. No. B1326473
CAS RN: 935521-01-0
M. Wt: 251.75 g/mol
InChI Key: ZRRAINCPRZTHMN-UHFFFAOYSA-N
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Description

“N4-Isobutylquinoline-3,4-diamine hydrochloride” is a chemical compound with the molecular formula C13H18ClN3 . It is related to the API family Imiquimod .


Molecular Structure Analysis

The molecular structure of “N4-Isobutylquinoline-3,4-diamine hydrochloride” is represented by the InChI code InChI=1S/C13H17N3.ClH/c1-9(2)7-16-13-10-5-3-4-6-12(10)15-8-11(13)14;/h3-6,8-9H,7,14H2,1-2H3,(H,15,16);1H . The compound has a molecular weight of 251.76 g/mol .


Physical And Chemical Properties Analysis

“N4-Isobutylquinoline-3,4-diamine hydrochloride” has a molecular weight of 251.75 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Medicinal Chemistry: Antiviral Applications

N4-Isobutylquinoline-3,4-diamine hydrochloride: is recognized for its potential in antiviral therapy. As an impurity standard in the production of Imiquimod , a known antiviral and antiretroviral agent, it plays a crucial role in the development and validation of pharmaceuticals aimed at combating viral infections.

Chemical Synthesis: Catalyst Development

In the realm of chemical synthesis, this compound is utilized in the development of catalysts that facilitate various chemical reactions. Its structure is integral to creating catalysts that are more efficient, selective, and environmentally friendly .

Pharmacology: Anti-Inflammatory Properties

The quinoline derivatives, to which N4-Isobutylquinoline-3,4-diamine hydrochloride belongs, exhibit significant anti-inflammatory properties. This makes it a valuable compound for research into new anti-inflammatory medications .

Oncology: Anticancer Research

Quinoline compounds have been identified as having anticancer activities. Therefore, N4-Isobutylquinoline-3,4-diamine hydrochloride is used in oncological research to synthesize new compounds with potential anticancer effects .

Material Science: Advanced Material Fabrication

In material science, this compound’s unique properties are exploited in the fabrication of advanced materials. Its molecular structure can contribute to the development of materials with specific desired characteristics .

Analytical Chemistry: Reference Standards

As a reference standard, N4-Isobutylquinoline-3,4-diamine hydrochloride is essential in analytical chemistry for method validation and stability testing. It ensures the accuracy and reliability of analytical methods used across various scientific disciplines .

Environmental Science: Green Chemistry

The compound is also part of the green chemistry movement, promoting safer and more sustainable chemical processes. Its use in synthesizing eco-friendly catalysts is a step towards reducing the environmental impact of chemical production .

Drug Discovery: Therapeutic Agent Development

Lastly, in drug discovery, N4-Isobutylquinoline-3,4-diamine hydrochloride is a pharmacophore in the development of therapeutic agents. Its structure is pivotal in creating new drugs with a broad spectrum of biological responses .

properties

IUPAC Name

4-N-(2-methylpropyl)quinoline-3,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.ClH/c1-9(2)7-16-13-10-5-3-4-6-12(10)15-8-11(13)14;/h3-6,8-9H,7,14H2,1-2H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRAINCPRZTHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C=NC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647151
Record name N~4~-(2-Methylpropyl)quinoline-3,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-Isobutylquinoline-3,4-diamine hydrochloride

CAS RN

935521-01-0
Record name N~4~-(2-Methylpropyl)quinoline-3,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-(isobutylamino)quinoline Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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